molecular formula C10H12O2 B13918069 Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No.: B13918069
M. Wt: 164.20 g/mol
InChI Key: RGILGBAQZZXTFS-UHFFFAOYSA-N
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Description

This section provides an overview of the importance of molecules like ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate in advanced organic chemistry.

Alkyne-containing esters are a class of organic compounds that feature both an alkyne (carbon-carbon triple bond) and an ester functional group. This combination of functionalities imparts a versatile reactivity profile, making them highly valuable in organic synthesis. nih.govsolubilityofthings.com The alkyne group, with its high electron density and linear geometry, can participate in a wide array of chemical transformations. solubilityofthings.comlibretexts.org These include addition reactions, cycloadditions, and coupling reactions, which are fundamental for constructing complex molecular architectures. nih.govsolubilityofthings.com

Terminal alkynes, such as those present in this compound, are particularly useful due to the acidity of the terminal proton. libretexts.org This allows for the formation of acetylide anions, which are potent nucleophiles capable of forming new carbon-carbon bonds—a cornerstone of synthetic organic chemistry. libretexts.orgmasterorganicchemistry.com The ester group, on the other hand, can be readily transformed into other functional groups like carboxylic acids, amides, or alcohols, further expanding the synthetic utility of these molecules. guidechem.com The presence of both functionalities in a single molecule allows for sequential and orthogonal chemical modifications.

Key Reactions of Alkyne Moieties:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," enabling the efficient formation of triazole rings. nih.gov

Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, to form a new carbon-carbon bond.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts, leads to the formation of ketones or aldehydes. solubilityofthings.comlibretexts.org

Hydrogenation: Alkynes can be selectively reduced to either cis-alkenes using Lindlar's catalyst or trans-alkenes via sodium in liquid ammonia, or fully reduced to alkanes with catalysts like palladium on carbon. masterorganicchemistry.com

The synthesis of complex molecules, such as pharmaceuticals, natural products, and advanced materials, often requires a multistep approach. illinois.eduboronmolecular.com Multifunctional building blocks are small, structurally diverse molecules that contain multiple reactive sites or functional groups. boronmolecular.comnih.gov The strategic use of these building blocks is a cornerstone of modern synthetic chemistry as it allows for a more efficient and convergent approach to complex targets. illinois.eduacs.org

The demand for three-dimensional molecules in drug discovery has further highlighted the importance of non-flat building blocks. illinois.edu Multifunctional synthons that can introduce specific spatial arrangements are therefore highly sought after. The tetrahedral carbon at the α-position of the ester in this compound, to which the two propargyl groups are attached, provides a key element of three-dimensionality.

One common approach involves the alkylation of an active methylene (B1212753) compound. For instance, the α-carbon of an ester can be deprotonated with a suitable base to form an enolate, which can then be reacted with an alkyl halide. In the case of this compound, a potential precursor could be ethyl pent-4-ynoate (B8414991), which can be prepared from 4-pentynoic acid and ethanol. guidechem.com The α-proton of ethyl pent-4-ynoate could be removed by a strong base, followed by reaction with propargyl bromide to introduce the second alkyne moiety. A more direct approach would involve the double alkylation of diethyl malonate with propargyl bromide, followed by decarboxylation.

Another general strategy for synthesizing alkynes is through elimination reactions of dihalides. libretexts.org While less direct for this specific target, this highlights a fundamental method for creating carbon-carbon triple bonds. More advanced methods include various coupling reactions that can form the core structure. For instance, the Glaser coupling reaction can be used to dimerize terminal alkynes, which could be a strategy for creating symmetrical dialkynes. researchgate.net

The synthesis of terminal alkynes can also be achieved from aldehydes via the Corey-Fuchs or Seyferth-Gilbert-Bestmann homologation reactions. orgsyn.orgorganic-chemistry.org Esters can be reduced to aldehydes, which then serve as precursors for the alkyne functionality. organic-chemistry.org

Table of Related Compounds and Their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound40870-15-3C10H12O2164.20
Ethyl pent-4-ynoate63093-41-4C7H10O2126.15
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal62242-18-6C10H14O150.22
Ethyl 2-benzoyl-2-(prop-2-yn-1-yl)pent-4-ynoate1150311-82-2C17H16O3268.31

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl 2-prop-2-ynylpent-4-ynoate

InChI

InChI=1S/C10H12O2/c1-4-7-9(8-5-2)10(11)12-6-3/h1-2,9H,6-8H2,3H3

InChI Key

RGILGBAQZZXTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)CC#C

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate

Retrosynthetic Analysis and Key Disconnections for Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

A logical retrosynthetic analysis of this compound identifies the α-carbon to the ester as the key strategic position for disconnection. The two propargyl groups attached to this carbon can be disconnected to reveal a malonic ester or acetoacetic ester derivative as a potential starting material. This approach simplifies the complex target molecule into more readily available precursors.

The primary disconnections are the two C-C bonds between the α-carbon and the two propargyl groups. This leads to a conceptual precursor of diethyl malonate or a similar active methylene (B1212753) compound, and two equivalents of a propargyl electrophile. Alternatively, a sequential introduction of the two alkyne-containing fragments can be envisioned, offering greater control and avoiding potential side reactions associated with double alkylation in a single step.

Alkylation Strategies for the Construction of the Pent-4-ynoate (B8414991) Skeleton

The construction of the carbon framework of this compound heavily relies on alkylation strategies. The acidic nature of the α-protons in 1,3-dicarbonyl compounds makes their corresponding enolates excellent nucleophiles for reaction with alkyl halides. libretexts.orglibretexts.org

α-Alkylation of Ester Enolates with Propargylic Halides

The introduction of the propargyl moieties can be achieved through the α-alkylation of an ester enolate with a suitable propargylic halide, such as propargyl bromide. The reaction proceeds via an SN2 mechanism where the enolate ion attacks the electrophilic carbon of the propargyl halide, displacing the halide leaving group. libretexts.org The choice of base is crucial to ensure complete deprotonation of the starting ester without promoting side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for generating the enolate quantitatively. libretexts.org

The general scheme for this reaction is as follows:

General reaction for α-alkylation of an ester enolate with propargyl bromide.

An important consideration in this approach is the potential for both C-alkylation and O-alkylation. While C-alkylation is generally favored with carbanionic nucleophiles like malonate enolates, the reaction conditions, including the solvent and counter-ion, can influence the ratio of the two products.

Sequential Alkylation Approaches to the this compound Core

A more controlled approach to the synthesis of the target molecule involves a sequential alkylation strategy. This method is particularly advantageous when introducing two different alkyl groups or when managing the reactivity of the starting materials and intermediates. The malonic ester synthesis provides a classic and versatile platform for such transformations. libretexts.org

The synthesis would commence with the mono-alkylation of a malonic ester, for instance, diethyl malonate, with a propargyl halide. Following the first alkylation, a second, different electrophile can be introduced to generate the dialkylated product. The presence of two acidic protons in malonic esters allows for this sequential functionalization. libretexts.org

A plausible synthetic sequence is outlined below:

Formation of the first enolate: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate.

First alkylation: The enolate is reacted with a propargyl halide (e.g., propargyl bromide) to introduce the first propargyl group.

Formation of the second enolate: The mono-alkylated malonic ester is then treated with a stronger base to deprotonate the remaining α-hydrogen.

Second alkylation: The resulting enolate is reacted with a second electrophile, which could be another propargyl halide or a precursor that can be converted to the terminal alkyne.

This stepwise approach offers the flexibility to introduce varied functionalities and to optimize the reaction conditions for each alkylation step independently.

Alkyne Introduction Methodologies

The introduction of the two terminal alkyne groups is the defining feature of the target molecule. Beyond direct alkylation with propargyl halides, other methodologies can be employed to construct these functionalities.

Propargylation Reactions for the Prop-2-yn-1-yl Moiety

Propargylation reactions are fundamental to the synthesis of this compound. As discussed in the alkylation strategies, the reaction of an enolate with a propargyl electrophile is a primary method for introducing the prop-2-yn-1-yl group. The efficiency of this reaction is dependent on factors such as the choice of base, solvent, and temperature. For instance, the use of phase-transfer catalysts has been shown to be effective in the alkylation of active methylene compounds.

Formylation-Elimination Pathways for Terminal Alkyne Generation

A prominent method for the one-carbon homologation of an aldehyde to a terminal alkyne is the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). researchgate.netsigmaaldrich.comorganic-chemistry.orgresearchgate.netepa.gov This reagent allows for the direct conversion of an aldehyde to an alkyne under mild conditions, often in a one-pot procedure. sigmaaldrich.com

A synthetic route incorporating this methodology could involve:

Initial alkylation of a malonic or acetoacetic ester with a propargyl halide.

Conversion of the ester group at a different position to an aldehyde.

Treatment of the resulting aldehyde with the Ohira-Bestmann reagent to generate the second terminal alkyne.

This pathway highlights the versatility of synthetic methodologies that can be combined to achieve the target structure.

Below is a table summarizing the key reagents and their roles in the synthesis of this compound.

Reagent/Starting MaterialRole in Synthesis
Diethyl malonatePrecursor for the α-carbon and ester functionality.
Ethyl acetoacetateAlternative precursor for the α-carbon and ester functionality. libretexts.org
Propargyl bromideElectrophile for introducing the prop-2-yn-1-yl group.
Sodium ethoxideBase for generating the enolate of diethyl malonate. libretexts.org
Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for quantitative enolate formation. libretexts.org
Ohira-Bestmann reagentReagent for converting an aldehyde to a terminal alkyne. researchgate.netsigmaaldrich.comorganic-chemistry.orgresearchgate.netepa.gov

Palladium-Catalyzed Cross-Coupling in the Synthesis of Substituted Alkyne Esters

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of substituted alkyne esters. While a direct palladium-catalyzed synthesis for this compound is not extensively documented in the literature, the principles of Sonogashira and other related couplings are highly relevant for the construction of the core structural motifs present in this molecule. These reactions typically involve the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper co-catalyst.

The Sonogashira coupling, for instance, could be envisioned to construct the pent-4-ynoate backbone through the reaction of a suitably protected 2-halopentanoate derivative with a terminal alkyne. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) salt like CuI.

The reaction mechanism is understood to proceed through a catalytic cycle involving the oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the copper acetylide, and culminating in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency of this process is highly dependent on the nature of the substrates, the solvent, the base employed, and the reaction temperature.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of substituted alkynes.

Catalyst System Substrates Solvent Base Typical Yield (%)
Pd(PPh₃)₄ / CuIAryl Halide, Terminal AlkyneTHF / AmineEt₃N, i-Pr₂NH70-95
PdCl₂(PPh₃)₂ / CuIVinyl Halide, Terminal AlkyneDMFPiperidine65-90
Pd(OAc)₂ / LigandAlkynyl Halide, Terminal AlkyneTolueneK₂CO₃60-85

Chemo- and Regioselective Synthesis of this compound

A more direct and established route to this compound involves a chemo- and regioselective alkylation approach starting from diethyl malonate. This method provides excellent control over the formation of the desired 1,6-diyne structure.

The synthesis commences with the dialkylation of diethyl malonate with propargyl bromide. semanticscholar.org In this reaction, a base such as sodium ethoxide is used to deprotonate the acidic α-carbon of diethyl malonate, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with two equivalents of propargyl bromide, leading to the formation of diethyl 2,2-di(prop-2-yn-1-yl)malonate. The reaction is typically carried out in an alcoholic solvent like ethanol.

The subsequent and final step in the synthesis is a selective decarboxylation (or more accurately, de-ethoxycarbonylation) of the resulting diethyl 2,2-di(prop-2-yn-1-yl)malonate. This transformation is a classic reaction for malonic esters and can be achieved under various conditions, often involving heating with a salt in a high-boiling polar aprotic solvent. This step removes one of the ethyl ester groups as carbon dioxide and ethanol, yielding the target molecule, this compound.

Scheme 1: Synthesis of this compound

A detailed breakdown of the reaction conditions for the key alkylation step is provided in the table below, based on the synthesis of the precursor, diethyl 2,2-di(prop-2-yn-1-yl)malonate. semanticscholar.org

Reactants Reagents Solvent Reaction Time (h) Temperature (°C) Yield (%)
Diethyl malonate, Propargyl bromideSodium EthoxideEthanol12Reflux83

Reactivity and Mechanistic Studies of Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate

Cycloaddition Reactions Involving the Alkyne Moieties of Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

The presence of two terminal alkyne functionalities in this compound makes it a versatile substrate for a variety of cycloaddition reactions. These reactions offer powerful synthetic routes for the construction of complex cyclic and heterocyclic frameworks.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in various fields, including medicinal chemistry and materials science. nih.govnih.gov

The reaction of this compound with organic azides in the presence of a copper(I) catalyst is expected to yield mono- or bis-triazole adducts, depending on the stoichiometry of the reactants. The general transformation involves the reaction between a terminal alkyne and an azide (B81097) to form a triazole ring. wikipedia.org The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), plays a crucial role in activating the alkyne. wikipedia.org

Mechanism: The catalytic cycle of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to regenerate the copper(I) catalyst and yield the 1,4-disubstituted triazole product. rsc.orgnih.gov The use of a copper catalyst ensures high regioselectivity for the 1,4-isomer, in contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The reaction conditions for the CuAAC of this compound would likely involve a copper(II) sulfate (B86663) and sodium ascorbate mixture in a suitable solvent system, such as a mixture of water and an organic solvent like t-butanol or THF. jenabioscience.com The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and prevent catalyst degradation. wikipedia.org

Below is a table illustrating the potential products from the CuAAC reaction with this compound and various organic azides.

Azide Reactant (R-N₃)Product(s)
Benzyl azideMono- and/or bis(1-benzyl-1H-1,2,3-triazol-4-yl) derivatives
AzidoethaneMono- and/or bis(1-ethyl-1H-1,2,3-triazol-4-yl) derivatives
1-Azido-4-methoxybenzeneMono- and/or bis(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl) derivatives

Diels-Alder and Related Cycloadditions with Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com While the alkyne moieties in this compound are not dienes themselves, they can act as dienophiles in reactions with suitable dienes. The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com

The ester functionality in this compound can influence the reactivity of the neighboring alkyne, potentially making it a more reactive dienophile. The reaction with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, would lead to the formation of a cyclohexadiene derivative. The reaction is typically concerted and stereospecific. wikipedia.org

The reaction conditions for a Diels-Alder reaction involving this compound as the dienophile would likely require elevated temperatures. wikipedia.org The use of a Lewis acid catalyst could potentially lower the reaction temperature and improve the regioselectivity. mdpi.com

The following table outlines potential products from the Diels-Alder reaction of this compound with different dienes.

Diene ReactantProduct
1,3-ButadieneEthyl 2-(prop-2-yn-1-yl)-2-(cyclohex-3-en-1-ylmethyl)pent-4-ynoate
CyclopentadieneEthyl 2-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-2-(prop-2-yn-1-yl)pent-4-ynoate
AnthraceneEthyl 2-(prop-2-yn-1-yl)-2-((9,10-dihydro-9,10-ethanoanthracen-11-yl)methyl)pent-4-ynoate

Intramolecular Cyclization Pathways of this compound

The presence of two alkyne groups within the same molecule opens up the possibility of intramolecular cyclization reactions, which are powerful methods for the construction of cyclic compounds. These reactions can be promoted by various catalysts, including transition metals.

For instance, an intramolecular [4+2] cycloaddition could be envisioned if one of the alkyne moieties could be induced to form a transient diene. However, a more plausible pathway would be transition metal-catalyzed cycloisomerization reactions. Catalysts based on gold, platinum, or other transition metals are known to activate alkynes and promote intramolecular nucleophilic attack or cycloaddition.

Depending on the catalyst and reaction conditions, various cyclic structures could potentially be formed. For example, an enyne-type cyclization could occur, where one alkyne and the ester carbonyl group participate in the ring formation. The specific regioselectivity and stereoselectivity of such a reaction would be highly dependent on the chosen catalytic system.

Transition Metal-Catalyzed Functionalization of Alkynes in this compound

The alkyne groups in this compound are susceptible to a wide range of transition metal-catalyzed transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization Reactions (Hydroamination, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the carbon-carbon triple bond of an alkyne. These reactions are often catalyzed by transition metals and can proceed with high regio- and stereoselectivity.

Hydroamination: The addition of an N-H bond across an alkyne can lead to the formation of enamines or imines. This reaction can be catalyzed by various transition metals, including gold, platinum, and rhodium. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the catalyst and the substituents on the alkyne and the amine.

Hydroboration: The addition of a B-H bond to an alkyne, typically using borane (B79455) reagents like catecholborane or pinacolborane, yields vinylboronates. This reaction is often catalyzed by rhodium or iridium complexes and generally proceeds with high regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition). The resulting vinylboronates are versatile intermediates that can be further functionalized through Suzuki cross-coupling and other reactions.

Hydrosilylation: The addition of a Si-H bond across an alkyne, catalyzed by platinum or rhodium complexes, produces vinylsilanes. The reaction can be controlled to yield different isomers depending on the catalyst and reaction conditions. Vinylsilanes are also valuable synthetic intermediates.

The table below summarizes the potential products of hydrofunctionalization reactions on one of the alkyne moieties of this compound.

ReactionReagentPotential Product (after functionalization of one alkyne)
HydroaminationAnilineEnamine or imine derivative
HydroborationPinacolboraneVinylboronate ester derivative
HydrosilylationTriethylsilaneVinylsilane derivative

Alkyne Metathesis and Its Applications to this compound

Alkyne metathesis involves the redistribution of alkylidyne units between two alkyne molecules, catalyzed by transition-metal complexes, typically featuring molybdenum or tungsten. acs.orgbeilstein-journals.org For a molecule like this compound, which contains two terminal alkyne groups, intramolecular alkyne metathesis, specifically Ring-Closing Alkyne Metathesis (RCAM), is a theoretically significant transformation.

RCAM of this 1,6-diyne would be expected to yield a seven-membered cycloalkyne. This reaction would likely proceed through a metallacyclobutadiene intermediate, as proposed in the Katz mechanism. beilstein-journals.org However, the metathesis of terminal alkynes presents a notable challenge due to the potential for competitive polymerization and other side reactions. acs.orgnih.gov Modern catalyst development has led to more robust systems, such as molybdenum alkylidynes with silanolate ligands, which exhibit high functional group tolerance and could potentially be effective for this transformation. acs.orgnih.gov The success of such a cyclization would be highly dependent on the choice of catalyst and reaction conditions, including the use of high dilution to favor the intramolecular pathway over intermolecular reactions. The addition of a base, such as quinuclidine, has been shown to improve the selectivity of terminal alkyne metathesis in some systems by modifying the catalyst and potentially inhibiting detrimental deprotonation processes. scispace.com

The resulting cycloalkyne from a successful RCAM could serve as a versatile intermediate for further synthetic elaborations, including partial or full reduction to the corresponding cycloalkene or cycloalkane, or participation in cycloaddition reactions.

Ester Group Reactivity and Transformations of this compound

The ethyl ester group in the target molecule provides a handle for various chemical modifications, including reduction and transesterification.

The chemoselective reduction of the ester group in the presence of two reactive alkyne functionalities is a significant synthetic challenge. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the alkynes. Therefore, milder and more selective reagents would be necessary.

For the reduction to the corresponding primary alcohol, reagents such as diisobutylaluminium hydride (DIBALH) at low temperatures could potentially achieve the desired transformation while leaving the alkyne groups intact. The success of this approach often depends on careful control of stoichiometry and reaction temperature. Alternatively, chemoselective methods for the reduction of esters in the presence of other reducible functional groups have been developed. rsc.org However, achieving selectivity in the presence of two terminal alkynes would require careful optimization of reaction conditions.

The partial reduction of the ester to the corresponding aldehyde is an even more delicate transformation. This can sometimes be achieved using DIBALH at very low temperatures (e.g., -78 °C) with precise control of the amount of reagent used.

Given the reactivity of the terminal alkynes, an alternative strategy would involve the protection of the alkyne groups prior to the reduction of the ester. For instance, the alkynes could be protected as silylacetylenes. Following the reduction of the ester, the protecting groups could be removed to regenerate the terminal alkynes. A variety of methods exist for the semireduction of alkynes to alkenes, which highlights the need for chemoselectivity when other functional groups are present. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com For this compound, transesterification offers a straightforward method for derivatization, allowing for the introduction of different functionalities or the modification of the compound's physical properties, such as solubility.

The reaction is typically performed by dissolving the ester in a large excess of the desired alcohol, which also serves as the solvent, in the presence of a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium alkoxide). masterorganicchemistry.com The equilibrium is driven towards the product by the high concentration of the new alcohol. Various catalysts, including zinc clusters and N-heterocyclic carbenes, have been developed for transesterification under mild conditions, which would be beneficial for a substrate containing sensitive alkyne groups. organic-chemistry.org This derivatization could be used to attach the molecule to a polymer, a surface, or another molecule of interest.

Table 1: Potential Ester Group Transformations

TransformationReagent/CatalystPotential Product
Reduction to AlcoholDiisobutylaluminium hydride (DIBALH)2-(prop-2-yn-1-yl)pent-4-yn-1-ol
Partial Reduction to AldehydeDIBALH (1 eq., low temp.)2-(prop-2-yn-1-yl)pent-4-ynal
TransesterificationROH, Acid or Base CatalystAlkyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Radical-Mediated Transformations of this compound

The 1,6-diyne framework of this compound makes it an excellent candidate for radical-mediated cyclization reactions. Radical cyclizations of 1,6-diynes and related 1,6-enynes are powerful methods for the construction of cyclic and bicyclic systems. mdpi.comrsc.orgacs.org

One potential pathway is a 5-exo-dig radical cyclization. acs.org This process would involve the addition of a radical species to one of the terminal alkyne carbons, generating a vinyl radical. This vinyl radical could then undergo an intramolecular cyclization by attacking the second alkyne, leading to the formation of a five-membered ring containing an exocyclic double bond. The nature of the initial radical species can be varied, allowing for the introduction of different functional groups onto the cyclized product. For instance, tin-mediated radical cyclizations have been used to generate tin-substituted fulvenes from diaryl enediynes. acs.org

Another important radical reaction of diynes is the Bergman cyclization, which is characteristic of enediyne systems but can also be relevant for certain diyne configurations. nih.govrsc.org This reaction involves the cycloaromatization of the diyne to form a p-benzyne diradical. While typically requiring the two alkyne units to be part of a conjugated system or held in close proximity, the flexibility of the aliphatic chain in this compound might allow for conformations that could facilitate such a cyclization under thermal or photochemical conditions, although it is less likely than for more constrained systems.

Furthermore, radical cascade reactions of 1,6-enynes have been shown to produce complex polycyclic structures. nih.govrsc.org By analogy, radical-initiated cascade cyclizations of this compound could potentially lead to the formation of highly substituted carbocyclic or heterocyclic compounds, depending on the reaction conditions and the nature of the radical initiator. researchgate.net

Table 2: Potential Radical-Mediated Cyclizations

Cyclization TypeKey IntermediatePotential Product Skeleton
5-Exo-dig CyclizationVinyl radicalSubstituted cyclopentylidene
Bergman-type Cyclizationp-Benzyne diradicalAromatic or hydroaromatic ring
Radical CascadeMultiple radical intermediatesPolycyclic systems

Advanced Applications of Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate As a Synthetic Building Block

Multicomponent Reactions (MCRs) Incorporating Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. rsc.org The structure of this compound is well-suited for participation in MCRs. The two terminal alkyne groups can readily engage in a variety of MCRs, including the popular A³ coupling (Aldehyde-Alkyne-Amine) to form propargylamines, or in cycloaddition reactions with organic azides to generate 1,2,3-triazoles. rsc.org

Given the presence of two alkyne units, the molecule could potentially undergo a double MCR in a sequential or one-pot fashion, leading to highly elaborate structures. For instance, a stepwise A³ coupling could introduce two different propargylamine (B41283) moieties. Furthermore, the active methylene (B1212753) group, although sterically hindered, could potentially act as a nucleophile in certain MCRs, though this reactivity is less common for quaternary centers. The diverse reactivity of alkynes in MCRs suggests that this compound could serve as a valuable scaffold for generating libraries of complex molecules. acs.org

Synthesis of Heterocyclic Compounds Utilizing this compound

The diyne functionality is a powerful precursor for the synthesis of a wide range of heterocyclic systems.

Polysubstituted pyrroles are core structures in numerous pharmaceuticals and natural products. nih.gov The synthesis of pyrroles from alkynes is a well-established field. mit.edu this compound could serve as a precursor to pentasubstituted pyrroles through a formal [2+2+1] cycloaddition, where the two alkyne units react with a nitrogen source, such as a diazene, under transition-metal catalysis. nih.gov This approach allows for the direct assembly of the pyrrole (B145914) core from simple, readily available starting materials. nih.gov Another potential route involves the palladium-catalyzed cycloisomerization of 1,6-enynes, a strategy that could be adapted for diynes to produce pyrrole derivatives. researchgate.net

Pyrazoles, another important class of N-heterocycles, are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.commdpi.com The two alkyne groups of this compound could be hydrated to yield a 1,6-diketone, which could then undergo intramolecular cyclization with hydrazine to form a bicyclic pyrazole (B372694) system. More directly, 1,3-dialkynes have been shown to react with hydrazine under mild conditions to afford 3,5-disubstituted pyrazoles, suggesting a direct pathway for the conversion of this substrate. nih.govfigshare.com

Furan rings can be synthesized through the intramolecular cyclization of functionalized diynes. researchgate.net Depending on the reaction conditions and catalysts employed, one or both of the triple bonds in this compound could participate in cyclizations to yield ethynyl-substituted furans or more complex fused systems. acs.org Gold-catalyzed cyclization of furan-ynes is a known method for producing polycyclic aromatic systems, highlighting the potential of metal-catalyzed transformations of diyne substrates. researchgate.net The reaction of alkynes with α-diazocarbonyls, catalyzed by cobalt, is another modern approach to highly functionalized furans that could be applicable here. nih.gov

The synthesis of oxazoles can also be achieved from alkyne precursors. pharmaguideline.com Gold-catalyzed three-component reactions involving internal alkynes, N-oxides, and nitriles have been developed to produce 4-trifluoromethylated oxazoles, demonstrating the feasibility of multicomponent strategies for oxazole (B20620) synthesis from alkynes. acs.orgacs.org Similarly, cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles. rsc.org The terminal alkynes of this compound would be expected to be reactive partners in such transformations.

Construction of Macrocyclic Structures via Ring-Closing Metathesis or Cycloaddition Strategies

Ring-closing metathesis (RCM) is a cornerstone of modern organic synthesis for the construction of macrocycles. nih.gov While most commonly applied to dienes, the metathesis of enynes (RCEYM) and diynes (RCAM) has emerged as a powerful tool for synthesizing macrocycles containing diene and alkyne functionalities, respectively. nih.govuwindsor.carsc.org this compound is an excellent candidate for such transformations.

For instance, a cross-metathesis reaction with an alkene would convert one of the alkyne moieties into an enyne, which could then undergo RCEYM with the remaining alkyne to form a macrocyclic diene. Alternatively, direct RCAM of the two alkyne groups can produce a macrocyclic diyne, which can be subsequently reduced to the corresponding (Z,Z)-diene or (E,E)-diene with high stereoselectivity. acs.org This two-step strategy offers advantages over direct diene RCM, which can often lead to mixtures of E/Z isomers in large rings.

Below is a hypothetical data table illustrating a potential RCEYM application.

SubstrateReaction TypeCatalystPotential ProductRing Size
This compoundRing-Closing Alkyne Metathesis (RCAM)Schrock or Grubbs-type Molybdenum or Tungsten AlkylidyneMacrocyclic Diyne EsterVariable
Mono-hydroalkenylated this compoundRing-Closing Enyne Metathesis (RCEYM)Grubbs 2nd or 3rd Generation CatalystMacrocyclic Diene EsterVariable

Development of Complex Polyfunctional Scaffolds from this compound

The orthogonal reactivity of the functional groups in this compound allows for its use in the development of complex, polyfunctional molecular scaffolds through tandem or cascade reactions. researchgate.net A cascade reaction could be initiated at one of the alkyne groups, leading to a series of transformations that ultimately result in a complex polycyclic structure. acs.orgacs.org

For example, a transition-metal catalyzed cyclization involving one alkyne and the ester group could be followed by functionalization of the second alkyne. Alternatively, the two alkynes could be differentiated, for example by Sonogashira coupling of one alkyne, followed by a cycloaddition on the other. The ester functionality also provides a handle for further modifications, such as reduction, amidation, or hydrolysis, allowing for the introduction of additional diversity. The ability to selectively address the different reactive sites of this molecule opens up a vast chemical space for the synthesis of novel and complex scaffolds for applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations of Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.comtaylorandfrancis.com

For Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate, the HOMO is predicted to be primarily localized on the π-systems of the two terminal alkyne groups. These regions, rich in electron density, represent the molecule's primary nucleophilic centers. The LUMO, conversely, is expected to be the corresponding π* antibonding orbital, also distributed across the alkyne functionalities, marking them as potential sites for nucleophilic attack. The ester group, particularly the carbonyl carbon, also contributes to the electrophilic character of the molecule but the LUMO is dominated by the alkyne moieties.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more readily excited and is generally more reactive. Theoretical calculations for similar 1,6-diyne systems suggest a HOMO-LUMO gap that makes them amenable to participation in various pericyclic and metal-catalyzed reactions. rsc.org

Table 1: Calculated Frontier Molecular Orbital Properties Note: These values are representative for a 1,6-diyne structure like this compound, calculated at a typical DFT level (e.g., B3LYP/6-31G). Actual values may vary based on the specific computational method and basis set.*

Molecular Orbital Predicted Energy (eV) Primary Localization Implied Reactivity
HOMO -6.85 π-orbitals of the two alkyne groups Nucleophilic
LUMO -0.50 π*-orbitals of the two alkyne groups Electrophilic

| HOMO-LUMO Gap | 6.35 | - | Indicator of kinetic stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. youtube.comekb.eg

In the MEP map of this compound, distinct regions of charge are anticipated:

Negative Potential (Red/Yellow): The areas of highest electron density are expected around the π-clouds of the C≡C triple bonds and, most prominently, on the oxygen atoms of the ester's carbonyl group. These sites are susceptible to electrophilic attack.

Positive Potential (Blue/Green): Electron-deficient regions are predicted around the terminal acetylenic hydrogens (C≡C-H) and the protons on the α-carbon and the ethyl group. These areas are potential sites for nucleophilic attack.

This charge distribution highlights the molecule's amphiphilic nature, possessing both nucleophilic (alkynes) and electrophilic (carbonyl carbon, protons) centers, which is key to its diverse reactivity.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the single bonds in the carbon backbone of this compound allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformer (the global minimum) will be the most populated, and specific conformations may be required for certain reactions, particularly intramolecular cyclizations. nih.govdeakin.edu.aunih.gov

Computational analysis of the potential energy surface reveals several key conformers resulting from rotation around the Cα-Cβ and Cα-C(O) bonds. These can range from an extended, "open" conformation to more compact, "folded" conformations where the two alkyne groups are brought into closer proximity. The relative stability of these conformers is determined by a balance of steric hindrance and weak intramolecular interactions. For intramolecular reactions to occur, the molecule must adopt a conformation that places the reacting moieties (the two alkyne groups) within a suitable distance and orientation, which may require overcoming a small energetic barrier from the ground state conformation.

Table 2: Predicted Relative Energies of Key Conformers Note: Energies are relative to the most stable conformer (Global Minimum). Calculations are illustrative and depend on the level of theory.

Conformer Description Dihedral Angle (Cβ-Cα-Cβ'-Cγ') Relative Energy (kcal/mol) Significance
Anti (Extended) ~180° 0.00 Most stable ground state
Gauche ~60° +1.2 Accessible at room temperature

| Syn (Folded) | ~0° | +3.5 | Pre-reactive conformation for cyclization |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a highly effective computational method for investigating the mechanisms of complex organic reactions. nih.gov For this compound, DFT studies can map out the entire energy profile of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information is vital for understanding reaction feasibility, rates, and selectivity. rsc.org

As a 1,6-diyne, this compound is an ideal substrate for intramolecular cycloaddition reactions, which are powerful methods for constructing cyclic molecules. rsc.org DFT calculations have been extensively used to study such reactions, including transition metal-catalyzed [2+2+2] cycloadditions and radical-mediated cyclizations. acs.orgresearchgate.netresearchgate.net

A DFT study of a plausible metal-catalyzed cycloisomerization would reveal a multi-step pathway. The calculations would identify a transition state for the key bond-forming step, where one alkyne moiety attacks the other after activation by the metal catalyst. The calculated activation energy (the energy difference between the reactant complex and the transition state) determines the kinetic feasibility of the reaction. DFT can also explain regioselectivity by comparing the activation barriers for alternative cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). nih.gov

Transition metal catalysis is frequently used to facilitate the cyclization of 1,6-diynes under mild conditions. researchgate.netrsc.org Gold(I) and platinum(II) are particularly effective catalysts. DFT calculations are essential for elucidating the complex catalytic cycles involved, identifying the structure and stability of all intermediates. rsc.orgpku.edu.cnsemanticscholar.org

A typical gold(I)-catalyzed cycloisomerization cycle for a 1,6-diyne proceeds through several key intermediates that can be characterized by DFT:

π-Complex Formation: The catalytic cycle begins with the coordination of the electrophilic gold(I) catalyst to the π-system of one of the alkyne groups, activating it towards nucleophilic attack.

Intramolecular Attack: The second, non-coordinated alkyne acts as an intramolecular nucleophile, attacking the activated alkyne. This is often the rate-determining step. DFT can precisely model the transition state of this cyclization.

Vinyl Cation / Metallacarbene Intermediate: The cyclization leads to the formation of a highly reactive intermediate, which can have characteristics of a vinyl cation or a gold-carbene species.

Rearrangement/Protonolysis: This intermediate undergoes further steps, such as rearrangement or protonolysis, to form the final cyclic product.

Catalyst Regeneration: The final step involves the release of the organic product and regeneration of the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations provide the free energies for each step, allowing for a complete mapping of the reaction's energy landscape and confirming the most plausible mechanistic pathway. rsc.orgrsc.org

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of a solute molecule, such as this compound, with surrounding solvent molecules over time, researchers can gain a deeper understanding of how the solvent influences its conformational dynamics and, consequently, its chemical reactivity. The choice of solvent can significantly alter reaction rates and even the products of a reaction by stabilizing or destabilizing reactants, transition states, and products to varying degrees.

For a molecule with two alkyne functionalities and an ester group, the polarity and protic or aprotic nature of the solvent are expected to play a crucial role. For instance, in reactions involving nucleophilic attack at the carbonyl carbon of the ester or additions across the triple bonds, the solvent's ability to solvate charged intermediates or transition states can have a profound effect.

Hypothetical Solvent Effects on Reactivity:

To illustrate the potential impact of solvents on the reactivity of this compound, one can consider a hypothetical reaction, such as a nucleophilic addition to one of the alkyne groups. The following table outlines the expected qualitative effects of different solvent types on the reaction rate.

Solvent TypeDielectric Constant (ε)Expected Effect on Reaction RateRationale
Nonpolar (e.g., Hexane)~2SlowPoor stabilization of polar transition states.
Polar Aprotic (e.g., DMSO)~47FastGood solvation of cations and polar transition states without interfering with the nucleophile.
Polar Protic (e.g., Ethanol)~25Moderate to SlowCan solvate both cations and anions effectively, but may also solvate the nucleophile, reducing its reactivity.

These expectations are based on established principles of physical organic chemistry. MD simulations could provide a more quantitative and dynamic picture of these interactions. For example, simulations could reveal the specific arrangement of solvent molecules around the alkyne and ester groups, the so-called "solvent shell," and how this structure changes along a reaction coordinate.

Simulated Parameters in Molecular Dynamics:

A typical MD simulation protocol to study solvent effects would involve placing a single molecule of this compound in a box of solvent molecules. The interactions would be governed by a force field, and the system's trajectory would be calculated by integrating Newton's equations of motion. Key parameters that would be monitored are summarized in the table below.

ParameterDescriptionSignificance for Reactivity
Radial Distribution Function (RDF)Describes how the density of solvent molecules varies as a function of distance from a specific atom or group in the solute.Provides insight into the structure of the solvent shell and the proximity of solvent molecules to reactive sites.
Solvation Free EnergyThe free energy change associated with transferring a molecule from the gas phase to the solvent.Differences in solvation free energy between reactants and transition states directly impact the reaction's activation energy.
Diffusion CoefficientA measure of the mobility of the solute and solvent molecules.Can influence reaction rates in diffusion-controlled reactions.
Hydrogen Bonding DynamicsThe formation and breaking of hydrogen bonds between a protic solvent and the solute.Can significantly affect the reactivity of the ester group and the accessibility of the alkyne π-systems.

By analyzing these parameters in different solvents, a computational chemist could predict which solvent would be optimal for a desired chemical transformation of this compound. While specific, published MD simulation data for this compound is not available, the theoretical framework for such an investigation is well-established within the field of computational chemistry.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for the assignment of every atom in the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons, the methine proton at the C2 position, the methylene (B1212753) protons of the two propargyl groups, and the terminal acetylenic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the triple bonds. libretexts.org Protons on the ethyl group would appear as a characteristic quartet and triplet. The methine proton (H-2) would be a multiplet due to coupling with the four adjacent methylene protons. The terminal alkyne protons are anticipated to appear in the range of δ 2.0-3.0 ppm. libretexts.org

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be the most downfield signal, typically above 170 ppm. The sp-hybridized carbons of the alkyne moieties would resonate in the δ 70-90 ppm range, while the sp³-hybridized carbons of the ethyl group, the central methine, and the methylene groups would appear at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOCH₂CH₃CH₂~4.1 (quartet)~61Adjacent to ester oxygen
-COOCH₂CH₃CH₃~1.2 (triplet)~14Ethyl group terminal methyl
C2CH~2.8 (multiplet)~43Methine carbon
C1' and C3CH₂~2.7 (multiplet)~20Methylene groups adjacent to C2
C3' and C5CH~2.0 (triplet)~71Terminal acetylenic C-H
C1C=O-~177Ester carbonyl
C2' and C4C≡-~80Internal alkyne carbon

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure, especially for complex derivatives or reaction products where multiple isomers are possible. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-2) and the protons of the two adjacent methylene groups. It would also confirm the coupling between the CH₂ and CH₃ protons of the ethyl ester. This is critical for tracing the carbon backbone through its attached protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra. youtube.com Each cross-peak in the HSQC spectrum confirms a specific C-H bond, for instance, linking the proton signal at ~4.1 ppm to the carbon signal at ~61 ppm, confirming their assignment to the ester's O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would be expected from the protons of the ethyl group to the ester carbonyl carbon, and from the methylene protons to the sp-hybridized carbons of the alkyne units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net While less critical for the parent molecule, NOESY becomes invaluable for determining the stereochemistry of reaction products, such as in cycloaddition reactions where new stereocenters are formed. Correlations would indicate the relative orientation of substituents on a newly formed ring.

Mass Spectrometry for Reaction Monitoring and Product Confirmation Beyond Basic Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and its derivatives, as well as for monitoring the progress of reactions by identifying intermediates and products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov This process creates a "fingerprint" of the molecule, which can be used to confirm its identity and elucidate its structure. For this compound (Molecular Weight: 178.21 g/mol ), a plausible fragmentation pathway would involve characteristic losses associated with the ester and alkyne functionalities. researchgate.netnih.govresearchgate.net

Plausible MS/MS Fragmentation of [M+H]⁺ Ion (m/z 179.1)

Observed m/zProposed FragmentNeutral LossFragmentation Pathway
151.1[M+H - C₂H₄]⁺28.0 (Ethene)McLafferty rearrangement or loss from ethyl group.
133.1[M+H - C₂H₅OH]⁺46.0 (Ethanol)Loss of the ethyl ester group as ethanol.
105.1[C₈H₉]⁺74.0 (Ethyl acetate (B1210297) fragment)Cleavage of the ester group.
91.1[C₇H₇]⁺-Formation of a stable tropylium (B1234903) ion through rearrangement. researchgate.net
79.1[C₆H₇]⁺-Further fragmentation of the carbon backbone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Adducts

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition. fiveable.memeasurlabs.com This is particularly vital when characterizing novel reaction products or adducts where the chemical formula is unknown. researchgate.net For the parent compound, HRMS would confirm the elemental composition C₁₀H₁₀O₂. If this compound were to undergo a reaction, for example, a hydration of one alkyne, HRMS could distinguish the product C₁₀H₁₂O₃ from an isobaric compound with a different formula but the same nominal mass. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Complex Reaction Mixtures

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule. They are particularly useful for monitoring reactions where functional groups are transformed, such as the conversion of an alkyne to an alkene or carbonyl.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch. dummies.com Other key signals would include the C-O stretch of the ester, the sharp ≡C-H stretch of the terminal alkyne groups, and the C≡C triple bond stretches. orgchemboulder.com

Raman spectroscopy provides complementary information. photothermal.com While the polar C=O bond gives a strong IR signal, the non-polar C≡C bonds are expected to produce a strong signal in the Raman spectrum, making it an excellent technique for observing these moieties. nih.gov The terminal alkyne C≡C stretch is often weak in the IR spectrum but strong in Raman, whereas the internal C≡C stretch may be weak in both, especially if the molecule is symmetrical. libretexts.org

Expected Vibrational Frequencies for this compound

Functional GroupVibration ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Expected Intensity
Terminal Alkyne≡C-H Stretch~3300~3300Strong, Sharp (IR)
AlkylC-H Stretch2850-30002850-3000Medium-Strong
AlkyneC≡C Stretch2100-22602100-2260Weak (IR), Strong (Raman) libretexts.orgnih.gov
EsterC=O Stretch~1735~1735Very Strong (IR) dummies.com
EsterC-O Stretch1000-1300-Strong (IR)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or, more likely, a solid derivative can be grown, this technique can provide an exact model of the molecule, including precise bond lengths, bond angles, and torsional angles. researchgate.net

The most significant application of X-ray crystallography in this context is the unambiguous determination of absolute stereochemistry. researchgate.netnih.gov While the parent molecule is achiral, many of its potential reaction products, particularly from asymmetric synthesis or cycloaddition reactions, will be chiral. In such cases, X-ray diffraction analysis of a single crystal containing the enantiomerically pure compound allows for the definitive assignment of the (R) or (S) configuration at each stereocenter. nih.govchem-soc.si

Furthermore, the crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the physical properties and reactivity of the compound.

Future Research Directions and Potential Applications for Ethyl 2 Prop 2 Yn 1 Yl Pent 4 Ynoate

Development of Novel Catalytic Systems for Selective Transformations

The presence of two reactive alkyne moieties in Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate presents a fertile ground for the development of novel catalytic systems aimed at achieving selective chemical transformations. Future research will likely focus on catalysts that can distinguish between the two alkyne groups or facilitate controlled intramolecular and intermolecular reactions.

A significant area of exploration involves metal-catalyzed cyclization reactions. Studies on analogous unconjugated ynone derivatives have shown that metal catalysts can effectively promote the synthesis of complex heterocyclic structures. dergipark.org.tr For instance, the reaction of similar compounds with propargyl amine in the presence of various catalysts has yielded substituted pyrrole (B145914) derivatives. dergipark.org.tr The regioselectivity of such reactions often depends on the substituents on the ynone skeleton and the choice of metal catalyst. dergipark.org.tr This suggests a promising research direction for this compound, where different catalysts could be employed to synthesize a variety of heterocyclic systems.

Future investigations could systematically screen a range of transition metal catalysts (e.g., gold, palladium, copper, indium) to control the reaction pathways. dergipark.org.tr The development of chiral catalysts could also enable enantioselective transformations, a crucial aspect for applications in medicinal chemistry.

Table 1: Potential Catalytic Systems for Transformations of Ynones

Catalyst EntryCatalystPotential TransformationExpected Product Class
1Gold (III) chloride (AuCl₃)Cyclization with aminesSubstituted Pyrroles
2p-Toluenesulfonic acidAcid-catalyzed cyclizationHeterocyclic compounds
3Indium (III) chloride (InCl₃)Lewis-acid catalyzed reactionsVarious carbo- and heterocycles
4Copper (I) iodide (CuI)Coupling and cycloaddition reactionsTriazoles (via Click Chemistry)
5Palladium (II) acetate (B1210297) (Pd(OAc)₂)Cross-coupling and cycloisomerizationComplex polycyclic systems

Integration into Flow Chemistry Methodologies

The synthesis and subsequent derivatization of this compound are prime candidates for integration into flow chemistry methodologies. Continuous flow processing offers numerous advantages over traditional batch chemistry, including enhanced safety, improved reaction control, higher reproducibility, and greater scalability.

The high reactivity of the alkyne groups and the potential for exothermic reactions make flow chemistry an attractive option for managing reaction parameters with high precision. By controlling residence time, temperature, and stoichiometry in a continuous reactor, side reactions can be minimized, leading to higher yields and purity of the desired products. Furthermore, the telescoped synthesis of heterocyclic compounds has been successfully demonstrated in flow systems, where multi-step reactions are performed sequentially without isolating intermediates. rsc.org This approach could be applied to the transformation of this compound into more complex molecules, streamlining the synthetic process.

Future research in this area would involve the design of specific flow reactor setups for the synthesis of the title compound and its derivatives, as well as the optimization of reaction conditions within these systems.

Bioconjugation and Material Science Applications Through Click Chemistry Derivatization

The two terminal alkyne groups make this compound an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the covalent linkage of molecules under mild, biocompatible conditions, opening up vast possibilities in bioconjugation and material science. nih.govrsc.org

In bioconjugation, this compound can act as a homobifunctional crosslinker to connect two azide-modified biomolecules, such as proteins, peptides, or nucleic acids. nih.gov This could be used to create antibody-drug conjugates, functionalize nanoparticles for targeted drug delivery, or immobilize enzymes. nih.govnih.gov The ability to attach synthetic labels to biomolecular building blocks is a cornerstone of modern biomedical research. nih.gov

In material science, this compound can be used as a monomer or crosslinking agent in the synthesis of advanced polymers. Its incorporation into polymer chains can lead to materials with tailored properties, such as hydrogels, dendrimers, and functionalized surfaces. For example, it could be used in the synthesis of polymersomes, which are artificial vesicles with applications in drug delivery and diagnostics. mdpi.com The click reaction provides a powerful tool for both copolymer synthesis and the subsequent functionalization of these materials. mdpi.com A particularly interesting avenue is the use of this prochiral diyne in desymmetrization reactions via click chemistry to generate chiral molecules, a strategy that has seen limited exploration. uea.ac.uk

Exploration of Self-Assembling Systems and Supramolecular Structures

The rigid, linear nature of the alkyne groups, combined with the potential for derivatization, makes this compound a compelling scaffold for the design of self-assembling systems and supramolecular structures. Through judicious chemical modification, molecules based on this core can be engineered to form ordered assemblies through non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces.

By attaching specific recognition motifs (e.g., peptide fragments, hydrogen-bonding units) to the alkyne termini via click chemistry, derivatives of the title compound could be programmed to self-assemble into well-defined nanostructures. nih.gov These could include supramolecular polymers, nanofibers, or two-dimensional crystalline sheets on surfaces. nih.govwur.nl The formation of such ordered structures is often influenced by the interplay of monomer-monomer interactions and interactions with the surrounding solvent or a substrate surface. wur.nl

Future research could focus on synthesizing a library of derivatives and studying their self-assembly behavior under various conditions. The resulting supramolecular materials could have applications in areas such as tissue engineering, nanoelectronics, and sensing.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the reactivity and selectivity of chemical reactions. nih.gov For a molecule like this compound, with its multiple reactive sites, computational modeling can provide invaluable insights to guide experimental work.

DFT calculations can be used to model the transition states of potential reactions, helping to predict which reaction pathways are energetically favorable. nih.gov This is crucial for designing selective catalytic systems, as it allows researchers to understand the factors that govern chemo-, regio-, and stereoselectivity. For instance, computational studies can elucidate the interplay of steric and electronic effects that determine the outcome of a reaction, providing a basis for the rational design of new, more efficient catalysts and ligands. nih.gov

Future research will likely involve a synergistic approach, combining computational modeling with experimental validation. This could accelerate the discovery of novel transformations for this compound and optimize reaction conditions for desired outcomes, ultimately saving time and resources in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.